4-Methoxyquinoline-3-carbonitrile: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Development
4-Methoxyquinoline-3-carbonitrile: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Development
Executive Summary
In the landscape of modern medicinal chemistry, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore, particularly in the design of targeted tyrosine kinase inhibitors (TKIs). 4-Methoxyquinoline-3-carbonitrile (CAS: 1156314-94-1) serves as both a critical synthetic intermediate and a structural probe in drug discovery. Its molecular architecture—combining a hydrogen-bond-accepting heterocyclic core, an electron-withdrawing cyano group, and an electron-donating methoxy substituent—enables precise steric and electronic tuning within the ATP-binding pocket of kinases. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic role in pharmacology, and validated synthetic workflows.
Chemical Structure and Physical Properties
The reactivity and biological utility of 4-methoxyquinoline-3-carbonitrile are dictated by its distinct electronic distribution. The quinoline nitrogen acts as a potent electron sink, an effect compounded by the strongly electron-withdrawing cyano group at the C3 position. This renders the C4 position highly electrophilic in its precursor states, while the final methoxy group provides a vector for exploring solvent-exposed channels in biological targets.
Below is a consolidated table of the compound's quantitative physical and chemical data[1][2]:
| Property | Value |
| Chemical Name | 4-Methoxyquinoline-3-carbonitrile |
| CAS Number | 1156314-94-1 |
| Molecular Formula | C11H8N2O |
| Molecular Weight | 184.19 g/mol |
| Monoisotopic Mass | 184.06366 Da |
| SMILES String | COC1=C(C#N)C=NC2=CC=CC=C21 |
| InChIKey | JYQMTEGQTKXOTK-UHFFFAOYSA-N |
| Structural Class | Heterocyclic Aromatic (Quinoline Derivative) |
Mechanistic Role in Drug Development: Kinase Inhibition
The quinoline-3-carbonitrile core is foundational to several FDA-approved oncology drugs, most notably, a dual Src/Abl tyrosine kinase inhibitor used for chronic myelogenous leukemia (CML)[3][4].
When designing TKIs, the 4-methoxyquinoline-3-carbonitrile scaffold provides a highly modular template[5]:
-
Hinge Binding: The N1 atom of the quinoline ring acts as a primary hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region.
-
Gatekeeper Tuning: The C3-carbonitrile group projects into the gatekeeper residue pocket. Its linear, cylindrical geometry and strong dipole moment allow it to engage in favorable electrostatic interactions without causing steric clashes, which is crucial for overcoming resistance mutations (e.g., in EGFR or HER2 kinases).
-
Solvent Channel Vectoring: The C4-methoxy group (or its functionalized derivatives) directs outward toward the solvent-exposed channel or hydrophobic clefts, allowing medicinal chemists to append solubilizing groups or bulky lipophilic moieties to enhance potency and pharmacokinetic profiles[6].
Fig 1: Pharmacophoric mapping of the 4-methoxyquinoline-3-carbonitrile scaffold in kinase domains.
Synthetic Methodologies & Experimental Protocols
The synthesis of 4-methoxyquinoline-3-carbonitrile is typically achieved via a highly efficient two-step sequence starting from 4-hydroxyquinoline-3-carbonitrile. This workflow leverages the inherent tautomerism of the starting material and the extreme electrophilicity of the resulting chlorinated intermediate.
Fig 2: Two-step synthetic workflow for 4-methoxyquinoline-3-carbonitrile via an SNAr mechanism.
Step 1: Chlorination via Phosphoryl Chloride
Causality & Mechanism: 4-Hydroxyquinoline-3-carbonitrile exists predominantly in its 4-quinolone (lactam) tautomeric form. To functionalize the C4 position, the oxygen must be converted into a superior leaving group. Phosphoryl chloride ( POCl3 ) acts as both the solvent and the electrophilic activating agent, forming a highly reactive imidoyl chloride intermediate that undergoes rapid chloride displacement to yield 4-chloroquinoline-3-carbonitrile[7].
Protocol:
-
Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-hydroxyquinoline-3-carbonitrile (1.0 eq, 10 mmol) in neat POCl3 (5.0 eq, 50 mmol).
-
Reaction: Flush the system with dry nitrogen ( N2 ) and heat the mixture to reflux (approx. 100 °C) for 2 to 3 hours. The suspension will gradually turn into a homogenous, dark solution as the reaction progresses.
-
Monitoring: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) system. The starting material will remain at the baseline, while the chlorinated product will migrate rapidly ( Rf≈0.6 ).
-
Workup (Self-Validating Step): Cool the flask to room temperature. Concentrate the mixture in vacuo to remove the bulk of the unreacted POCl3 . Caution: The residue must be quenched by slow, dropwise addition to crushed ice to safely hydrolyze residual phosphorus species.
-
Isolation: Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO3 . Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate to yield 4-chloroquinoline-3-carbonitrile as an off-white solid.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Causality & Mechanism: The C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent quinoline nitrogen and the C3-cyano group. These groups stabilize the anionic Meisenheimer complex intermediate, allowing for rapid displacement by sodium methoxide ( NaOMe )[8].
Protocol:
-
Setup: Dissolve the isolated 4-chloroquinoline-3-carbonitrile (1.0 eq, 8 mmol) in anhydrous methanol (15 mL) under an N2 atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Sodium Methoxide ( NaOMe , 1.5 eq, 12 mmol) in methanol dropwise to prevent localized exothermic degradation.
-
Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 to 6 hours.
-
Validation: TLC monitoring (Hexanes/Ethyl Acetate 2:1) will show the disappearance of the starting material and the emergence of a slightly more polar, intensely UV-active spot corresponding to the methoxy product.
-
Workup & Purification: Cool the reaction to room temperature and quench with distilled water (20 mL). Extract the mixture with Ethyl Acetate (EtOAc) ( 3×20 mL). Dry the combined organic layers over Na2SO4 and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford pure 4-methoxyquinoline-3-carbonitrile.
Analytical Validation
To ensure the scientific integrity of the synthesized 4-methoxyquinoline-3-carbonitrile, researchers must employ a multi-modal analytical approach:
-
1 H NMR Spectroscopy: The defining feature is the appearance of a sharp, three-proton singlet around δ 4.10–4.30 ppm, corresponding to the newly introduced C4-methoxy group. The aromatic region will display the characteristic splitting pattern of the quinoline core.
-
Mass Spectrometry (LC-MS/ESI): The monoisotopic mass of the compound is 184.06 Da. Positive electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 185.07.
-
IR Spectroscopy: The presence of the C3-carbonitrile group is confirmed by a sharp, intense stretching frequency at approximately 2220–2230 cm−1 .
References
-
PubChem Compound Summary for CID 43669177: 4-Methoxyquinoline-3-carbonitrile. National Center for Biotechnology Information.[Link]
-
Bosutinib for Chronic Myeloid Leukemia: Efficacy, Safety, and Mechanisms of Action. PubMed Central (PMC), National Institutes of Health.[Link]
-
Bosutinib Overview: Mechanism and Clinical Data. Wikipedia, The Free Encyclopedia.[Link]
-
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles: Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors: Type II Inhibitor Pharmacophore and Quinoline Scaffolds. PubMed Central (PMC), National Institutes of Health.[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 4-methoxyquinoline-3-carbonitrile (C11H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
